

Application Notes and Protocols for High-Throughput Screening of Butyrolactone I Targets

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Compound of Interest		
Compound Name:	Butyrolactone Ia	
Cat. No.:	B15609466	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a natural product derived from Aspergillus terreus that has garnered significant interest in drug discovery due to its potent biological activities.[1][2] Primarily recognized as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), Butyrolactone I plays a crucial role in the regulation of the cell cycle and apoptosis.[3][4] Its ability to arrest cells at the G1/S and G2/M phases of the cell cycle makes it a compelling candidate for anticancer therapeutic development.[4] Beyond its effects on CDKs, emerging evidence suggests that Butyrolactone I modulates other critical signaling pathways, including the NF-kB and the PERK/CHOP pathways, highlighting its potential for broader therapeutic applications.[3]

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Butyrolactone I and its analogs to identify and characterize their protein targets. Detailed protocols for relevant biochemical and cell-based assays are presented, along with data presentation guidelines and visualizations to facilitate a deeper understanding of the experimental workflows and associated signaling pathways.

Data Presentation



Effective evaluation of Butyrolactone I's biological activity necessitates the systematic organization of quantitative data. The following tables provide a framework for presenting key parameters such as IC50 values from biochemical assays and cellular assays.

Table 1: Kinase Inhibitory Profile of Butyrolactone I

Target Kinase	IC50 (μM)	Assay Conditions	Reference
CDK1/cyclin B	0.68	Purified enzyme, in vitro	[Vesely et al., 1994]
CDK2/cyclin A	0.55	Purified enzyme, in vitro	[Vesely et al., 1994]
CDK5/p35	0.16	Purified enzyme, in vitro	[Vesely et al., 1994]
GSK-3β	0.55	Purified enzyme, in vitro	[Meijer et al., 1997]
ERK2	34	Purified enzyme, in vitro	[Meijer et al., 1997]

Table 2: Cellular Activity of Butyrolactone I



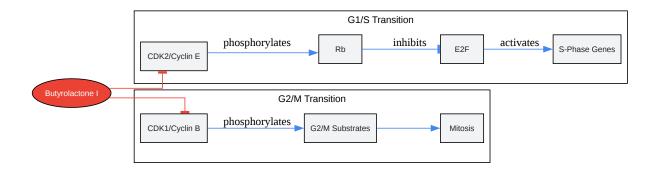
Cell Line	Assay Type	Endpoint	IC50 (μM)	Reference
PC-14 (Human Lung Cancer)	Cell Growth	Proliferation	~117 μg/mL (~275 μM)	[Someya et al., 1995]
PANC-1 (Human Pancreatic Cancer)	Apoptosis	DNA Fragmentation	-	[Nishio et al., 1998]
AsPC-1 (Human Pancreatic Cancer)	Apoptosis	DNA Fragmentation	-	[Nishio et al., 1998]
IPEC-J2 (Porcine Intestinal Epithelial)	Heat-Stress Induced Apoptosis	Cell Viability	-	[Chen et al., 2024]
BV-2 (Murine Microglia)	Anti- inflammatory	Nitric Oxide Production	-	[Zhang et al., 2018]

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by Butyrolactone I is critical for interpreting HTS data. The following diagrams, generated using the DOT language, illustrate key signaling cascades and the workflows of the described experimental protocols.

Signaling Pathways

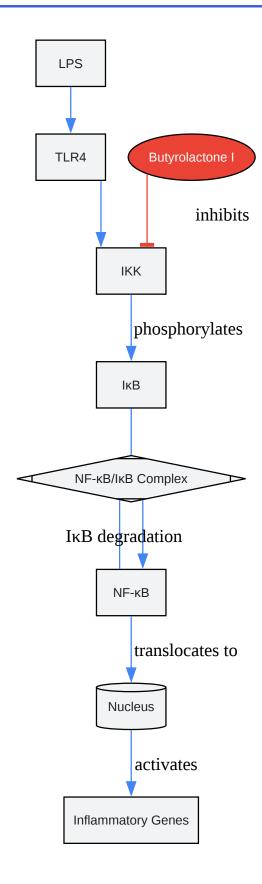




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Butyrolactone I inhibits CDK1 and CDK2, leading to cell cycle arrest.

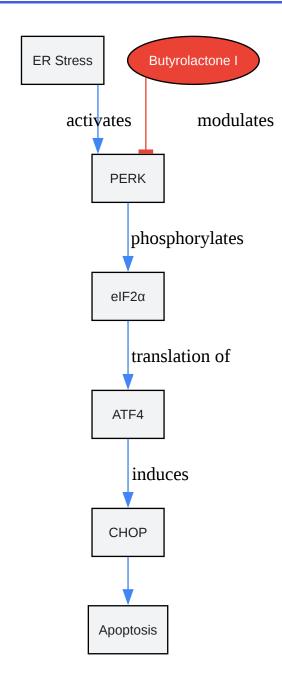




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Butyrolactone I can inhibit the NF-kB inflammatory pathway.



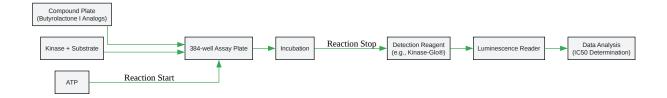


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Butyrolactone I modulates the PERK/CHOP-mediated ER stress response.

Experimental Workflows





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Workflow for a luminescence-based biochemical kinase inhibition assay.



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